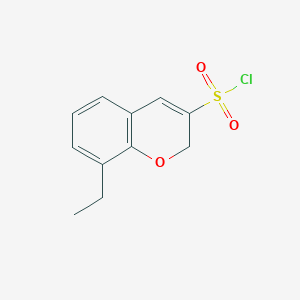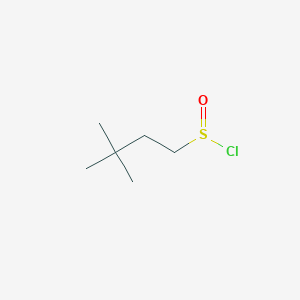
3,3-Dimethylbutane-1-sulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbutane-1-sulfinyl chloride is a versatile chemical compound used extensively in scientific research. It is known for its diverse applications ranging from organic synthesis to pharmaceutical development, making it an indispensable tool for researchers exploring new frontiers in chemistry and medicine.
Vorbereitungsmethoden
The preparation of 3,3-Dimethylbutane-1-sulfinyl chloride typically involves the chlorination of 3,3-dimethylbutane-1-sulfinic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) as the chlorinating agent under controlled conditions to ensure high yield and purity. The reaction is as follows:
3,3-Dimethylbutane-1-sulfinic acid+SOCl2→3,3-Dimethylbutane-1-sulfinyl chloride+SO2+HCl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
3,3-Dimethylbutane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfinamides, sulfinates, and sulfinyl derivatives.
Oxidation Reactions: It can be oxidized to 3,3-dimethylbutane-1-sulfonyl chloride using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: It can be reduced to 3,3-dimethylbutane-1-sulfinic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbutane-1-sulfinyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfinamide-based drugs.
Material Science: It is used in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications, particularly in the formation of sulfinylated proteins
Wirkmechanismus
The mechanism of action of 3,3-Dimethylbutane-1-sulfinyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfinyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylbutane-1-sulfinyl chloride can be compared with other similar compounds such as:
3,3-Dimethylbutane-1-sulfonyl chloride: This compound is similar in structure but has a sulfonyl chloride group instead of a sulfinyl chloride group. It is used in similar applications but has different reactivity and properties.
3,3-Dimethylbutane-1-sulfinic acid: This compound is the precursor to this compound and has different reactivity due to the presence of the sulfinic acid group.
3,3-Dimethylbutane-1-sulfonic acid: This compound is similar to 3,3-Dimethylbutane-1-sulfinic acid but has a sulfonic acid group, making it more acidic and reactive in different types of reactions
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C6H13ClOS |
|---|---|
Molekulargewicht |
168.69 g/mol |
IUPAC-Name |
3,3-dimethylbutane-1-sulfinyl chloride |
InChI |
InChI=1S/C6H13ClOS/c1-6(2,3)4-5-9(7)8/h4-5H2,1-3H3 |
InChI-Schlüssel |
VUWSXAFSJMQTHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)

![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)
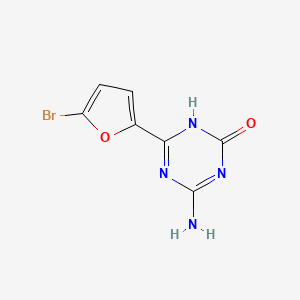
amine](/img/structure/B13158784.png)

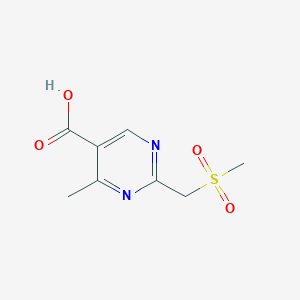
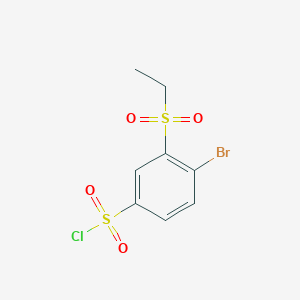
![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)
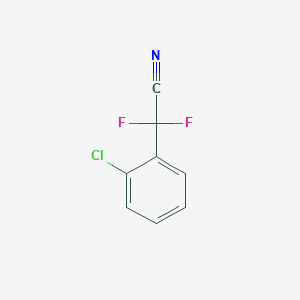
![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
